3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazole with an appropriate oxazine precursor in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with an amine to form an amide.
Major Products Formed
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
3-methylpyrazole: A precursor in the synthesis of the target compound.
Oxazine derivatives: Compounds with similar oxazine ring structures.
Carboxylic acid derivatives: Compounds with similar functional groups.
Uniqueness
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is unique due to its combined pyrazole and oxazine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)12)9-10-3-2-4-13-7(5)10/h2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCBQSMIDBVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCCO2)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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